Chemical properties of 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride
Chemical properties of 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride
An In-Depth Technical Guide to 4-(Difluoromethyl)pyridine-2-sulfonyl Fluoride: A Versatile Reagent for Covalent Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride. This compound emerges at the intersection of two powerful concepts in modern medicinal chemistry: the utility of the sulfonyl fluoride hub for covalent ligand discovery and the strategic incorporation of fluorinated motifs to fine-tune drug-like properties. We will explore its role as a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, its potential as a covalent "warhead" for targeting specific amino acid residues in proteins, and the influence of the 4-(difluoromethyl)pyridine scaffold on molecular characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar reagents for the design of novel therapeutics and chemical probes.
Introduction: The Convergence of Stability and Reactivity
The design of highly specific and potent therapeutic agents often requires a delicate balance between chemical stability and controlled reactivity. 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride is a reagent that exemplifies this balance. It comprises two key functional components:
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The Pyridine-2-sulfonyl Fluoride Moiety: Sulfonyl fluorides have gained prominence as exceptionally stable yet reactive electrophiles, particularly in comparison to their more labile sulfonyl chloride counterparts.[1] Their resistance to hydrolysis under physiological conditions makes them ideal for biological applications.[2] This stability allows them to traverse complex biological milieu before reaching a target protein, where the sulfonyl fluoride group can then act as an electrophilic "warhead" to form a durable covalent bond with nucleophilic amino acid residues.[1][2] This functionality is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) , a next-generation click chemistry platform that enables the rapid and reliable assembly of complex molecules.[3]
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The 4-(Difluoromethyl) Group: The strategic incorporation of fluorine into drug candidates is a widely employed strategy to modulate key pharmacokinetic and pharmacodynamic properties. The difluoromethyl (-CHF₂) group, in particular, is a valuable substituent known to enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups.[1][4] Its presence on the pyridine ring can significantly influence the molecule's binding interactions and overall suitability as a drug scaffold.
This guide will dissect these components to provide a holistic understanding of the title compound's chemical personality and its applications in the cutting-edge field of covalent drug discovery.
Physicochemical and Structural Properties
The unique properties of 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride are derived directly from its molecular architecture.
Core Compound Data
A summary of the fundamental properties of the compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 2137777-63-8 | [5] |
| Molecular Formula | C₆H₄F₃NO₂S | [5] |
| Molecular Weight | 211.16 g/mol | [5] |
| Predicted Lipophilicity (XLogP3) | 1.1 | [6] |
| Appearance | Predicted to be a solid or liquid | N/A |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Acetone) | N/A |
Structural Visualization
The chemical structure combines the aromatic, nitrogen-containing pyridine ring with the sterically and electronically demanding sulfonyl fluoride and difluoromethyl groups.
Caption: Structure of 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride.
Synthesis and Reactivity
While specific literature on the synthesis of 4-(difluoromethyl)pyridine-2-sulfonyl fluoride is not available, a robust and logical pathway can be proposed based on well-established methods for preparing heteroaryl sulfonyl fluorides.
Proposed Synthetic Route
The most reliable method for synthesizing heteroaryl sulfonyl fluorides involves the oxidative chlorination of the corresponding thiol, followed by a halide exchange.[3][7][8] This approach circumvents the isolation of the often-unstable intermediate sulfonyl chloride.
Caption: Proposed two-step, one-pot synthesis workflow.
Representative Experimental Protocol
The following protocol is a representative procedure adapted from the work of Wright and Hallstrom for the synthesis of heteroaryl sulfonyl fluorides.[7] Note: This protocol has not been validated for this specific substrate and should be optimized under appropriate laboratory safety conditions.
Materials:
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4-(Difluoromethyl)pyridine-2-thiol
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Dichloromethane (CH₂Cl₂)
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Water (H₂O)
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Potassium bifluoride (KHF₂)
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Tetrabutylammonium bisulfate (Bu₄NHSO₄)
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Sodium hypochlorite solution (NaOCl, 6%, cold)
Procedure:
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Reaction Setup: To a polypropylene flask, add 4-(difluoromethyl)pyridine-2-thiol (1.0 eq), CH₂Cl₂ (approx. 0.25 M), water, KHF₂ (10 eq), and Bu₄NHSO₄ (1.0 eq).
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Cooling: Cool the rapidly stirred biphasic mixture to an internal temperature of -5 to 0 °C using an ice-salt bath.
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Oxidation & Fluorination: Add cold (5 °C) aqueous sodium hypochlorite solution (3.6 eq) dropwise, ensuring the internal temperature is maintained between -5 and 0 °C. The reaction is typically vigorous.
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Monitoring: Monitor the reaction by TLC or LC-MS until the starting thiol is consumed.
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Workup: Once complete, separate the organic layer. Wash the organic phase sequentially with aqueous sodium bisulfite solution, water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Core Reactivity: The SuFEx Hub
The reactivity of 4-(difluoromethyl)pyridine-2-sulfonyl fluoride is dominated by the electrophilic nature of the sulfur(VI) center. It serves as a quintessential hub for SuFEx click chemistry.[1]
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Stability: Unlike sulfonyl chlorides, the S-F bond is significantly more resistant to hydrolysis, providing superior stability in aqueous and protic environments.[2]
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Reactivity: Despite its stability, the S-F bond can be readily activated to react with a wide range of nucleophiles, including amines, phenols, and thiols. This reaction displaces the fluoride ion and forms a new, stable covalent bond to the sulfonyl group.
This controlled reactivity makes it an invaluable tool for bioconjugation and the synthesis of covalent inhibitors.
Applications in Drug Discovery and Chemical Biology
The structure of 4-(difluoromethyl)pyridine-2-sulfonyl fluoride makes it a "privileged" fragment for applications in medicinal chemistry and chemical biology, primarily as a tool for creating targeted covalent inhibitors (TCIs).
Mechanism of Covalent Protein Modification
The primary application is to form a covalent bond with a nucleophilic amino acid residue within the binding site of a target protein. This leads to irreversible inhibition, which can offer advantages in potency and duration of action.
Caption: Covalent modification of a protein nucleophile (Nu-H).
The sulfonyl fluoride moiety can target several key amino acid residues, expanding the scope beyond traditional cysteine-focused covalent drugs.[2]
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Serine and Threonine: The hydroxyl groups can act as nucleophiles, particularly activated serines found in the active sites of serine proteases and hydrolases.
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Lysine: The primary amine of the lysine side chain is a potent nucleophile.
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Tyrosine: The phenolic hydroxyl group of tyrosine is another key target.
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Histidine: The imidazole side chain can also participate in covalent bond formation.
Rationale for Drug Design
The combination of the covalent warhead and the specific pyridine scaffold provides a powerful platform for drug design:
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Targeted Irreversible Inhibition: By incorporating this molecule into a ligand that binds selectively to a target protein, researchers can achieve highly specific and permanent inactivation of that protein.
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Improved Pharmacokinetics: The difluoromethyl group is a known bioisostere that can block sites of metabolism, potentially increasing the half-life and oral bioavailability of a drug candidate.[1][4]
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Modulation of Physicochemical Properties: The fluorinated pyridine ring can be used to tune properties like solubility, lipophilicity, and cell permeability, optimizing the molecule for its intended biological role.
Safety and Handling
As an electrophilic reagent, 4-(difluoromethyl)pyridine-2-sulfonyl fluoride should be handled with appropriate care in a laboratory setting.
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Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: Store in a cool, dry place away from moisture, as sulfonyl fluorides can slowly hydrolyze over time, especially in the presence of strong acids or bases.
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Toxicity: While specific toxicity data is unavailable, related sulfonyl fluorides can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation, ingestion, and direct contact.
Conclusion
4-(Difluoromethyl)pyridine-2-sulfonyl fluoride stands as a highly promising and versatile building block for modern chemical biology and drug discovery. It elegantly combines the stability and reactivity of the SuFEx-able sulfonyl fluoride warhead with the advantageous drug-like properties imparted by the 4-(difluoromethyl)pyridine scaffold. Its ability to engage in covalent interactions with a range of non-cysteine amino acid residues opens new avenues for designing targeted covalent inhibitors against a broader swath of the proteome. As the fields of chemical biology and covalent drug design continue to evolve, reagents like this will undoubtedly play a crucial role in the development of the next generation of precision medicines.
References
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Wright, S. W. A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry. [Link]
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Wright, S. W. A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. PubMed. [Link]
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Narayan, A., et al. Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
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Wright, S. W. A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. American Chemical Society. [Link]
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Fiasella, A., et al. Synthetic Routes to Arylsulfonyl Fluorides. Molecules. [Link]
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Hu, J., et al. Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry. [Link]
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Hu, J., et al. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. [Link]
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Hu, J., et al. Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl) methyl. Chinese Chemical Society. [Link]
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Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. [Link]
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PubChem. Pyridine-2-sulfonyl Fluoride. [Link]
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